2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine: is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorine/Fluorine Exchange: One common method involves the exchange of chlorine and fluorine atoms using trichloromethylpyridine as a starting material.
Construction from Trifluoromethyl-Containing Building Blocks: Another approach involves constructing the pyridine ring from building blocks that already contain the trifluoromethyl group.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be as common, the compound’s reactivity can be influenced by the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Catalytic Reactions: Palladium-catalyzed reactions are also used for regioselective preparation of derivatives.
Major Products:
- The major products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: It serves as a building block for synthesizing various fluorinated pyridine derivatives.
Biology and Medicine:
Pharmaceutical Research: The unique properties of the trifluoromethyl group make it valuable in drug discovery and development.
Industry:
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group significantly influences its reactivity and interaction with other molecules. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison:
- Unique Properties: The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine particularly unique. This combination of substituents enhances its reactivity and makes it suitable for a wide range of applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYAIVJCVHSWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252797 | |
Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-58-4 | |
Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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